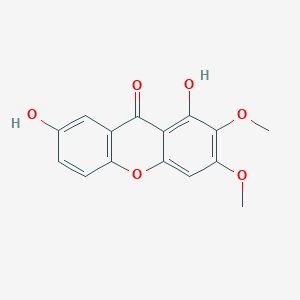

1,7-Dihydroxy-2,3-dimethoxyxanthone

Übersicht

Beschreibung

1,7-Dihydroxy-2,3-dimethoxyxanthone is a xanthone derivative that can be isolated from the plant Polygala cyparissias . Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties . This particular compound has garnered interest due to its potential medicinal applications and unique chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,7-Dihydroxy-2,3-dimethoxyxanthone can be synthesized through various chemical reactions involving xanthone as the starting material. One common method involves the hydroxylation and methoxylation of xanthone. The process typically includes the following steps:

Hydroxylation: Xanthone is treated with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Dihydroxy-2,3-dimethoxyxanthone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to hydroquinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where hydroxyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated, methoxylated, and substituted xanthone derivatives, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects

XAN has been extensively studied for its anti-inflammatory properties. Research indicates that it can inhibit the activation of pro-inflammatory pathways, particularly through the modulation of Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. For instance:

- A study demonstrated that XAN significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting NF-κB activation and decreasing the expression of inflammatory markers such as interleukin (IL)-1β and tumor necrosis factor-alpha (TNF-α) .

Antioxidant Activity

XAN exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Its ability to scavenge free radicals contributes to its protective effects against various cellular injuries. The compound has been shown to enhance mitochondrial function and reduce reactive oxygen species (ROS) levels during inflammatory responses .

Gastroprotective Effects

Research has also highlighted the gastroprotective potential of XAN. In studies involving extracts from Polygala cyparissias, XAN was identified as a key component responsible for protecting gastric tissues from damage induced by ethanol and indomethacin . The compound's gastroprotective index ranged significantly across different plant extracts, indicating its efficacy in preventing gastric lesions.

Anticancer Properties

Emerging evidence suggests that XAN may possess anticancer properties by regulating cell proliferation and apoptosis in various cancer cell lines. It has been observed to modulate mitogen-activated protein kinase (MAPK) signaling pathways, which play a critical role in cancer progression and drug resistance . This modulation can potentially enhance the sensitivity of cancer cells to chemotherapeutic agents.

Case Study 1: Inhibition of Macrophage Polarization

In a controlled study using THP-1 cells, XAN was shown to inhibit M1 polarization of macrophages induced by LPS and interferon-gamma (IFN-γ). The treatment with XAN resulted in decreased expression of pro-inflammatory genes while promoting anti-inflammatory markers, demonstrating its potential as a therapeutic agent in inflammatory diseases .

Case Study 2: Gastroprotective Mechanism

A detailed investigation into the gastroprotective effects of XAN revealed that it could significantly reduce gastric lesions in animal models. The study validated an HPLC method for quantifying XAN content in plant extracts, correlating higher concentrations with enhanced gastroprotective activity .

Data Tables

Wirkmechanismus

The mechanism of action of 1,7-Dihydroxy-2,3-dimethoxyxanthone involves its interaction with specific molecular targets and pathways:

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by modulating the NF-κB signaling pathway.

Anti-tumor Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases.

Vergleich Mit ähnlichen Verbindungen

1,7-Dihydroxy-2,3-dimethoxyxanthone can be compared with other xanthone derivatives:

1,7-Dihydroxyxanthone: Lacks methoxy groups, resulting in different biological activities.

1,3,7-Trihydroxyxanthone: Contains an additional hydroxyl group, which may enhance its anti-tumor activity.

1,2-Dihydroxy-6,7,8-trimethoxyxanthone: Has more methoxy groups, potentially altering its solubility and pharmacological properties.

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Biologische Aktivität

1,7-Dihydroxy-2,3-dimethoxyxanthone is a xanthone derivative primarily isolated from the plant Polygala cyparissias. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, and gastroprotective effects. This article synthesizes various research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its potential therapeutic applications.

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The presence of hydroxyl and methoxy groups plays a crucial role in its pharmacological effects.

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor properties. A study demonstrated that this compound can inhibit tumor cell proliferation in various cancer cell lines. For instance, it showed notable cytotoxicity against LoVo/Doxo cell lines with an IC50 value indicating effective growth inhibition compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Anti-Inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models. The mechanism involves the modulation of signaling pathways such as MAPK (Mitogen-Activated Protein Kinases), which are critical in inflammatory responses .

Gastroprotective Activity

A significant aspect of the biological activity of this compound is its gastroprotective effect. A study validated a high-performance liquid chromatography (HPLC) method for quantifying this compound in extracts from Polygala cyparissias. The results indicated that the gastroprotective index of the extract was notably high when containing this xanthone .

Table 2: Gastroprotective Activity of Extracts

| Plant Part | MDX Content (mg/g) | Gastroprotective Ratio (%) |

|---|---|---|

| Roots | 0.66 | 99.1 |

| Branches | 1.62 | 72.1 |

| Leaves | 0.27 | 78.9 |

| Flowers | 0 | 95.1 |

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells. The presence of hydroxyl groups enhances its antioxidant capacity and allows it to scavenge free radicals effectively, contributing to its hepatoprotective effects . Additionally, the compound's structural features facilitate vasorelaxation and modulation of endothelial function .

Case Studies

- Gastroprotective Study : A study involving ethanol-induced gastric lesions demonstrated that administration of extracts containing this compound significantly reduced lesion formation compared to control groups .

- Cancer Cell Line Study : In vitro studies on various cancer cell lines highlighted the compound's ability to induce apoptosis and inhibit proliferation through pathways involving caspases and cyclins .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo efficacy : Testing in animal models to validate findings from cell line studies.

- Mechanistic studies : Elucidating the precise molecular pathways involved in its biological activities.

- Formulation development : Exploring pharmaceutical formulations that enhance bioavailability and therapeutic efficacy.

Eigenschaften

IUPAC Name |

1,7-dihydroxy-2,3-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-19-11-6-10-12(14(18)15(11)20-2)13(17)8-5-7(16)3-4-9(8)21-10/h3-6,16,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXIZCDWQXDWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434640 | |

| Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78405-33-1 | |

| Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.